PFI-4
概要
説明
PFI-4は、ブロモドメインおよびPHDフィンガー含有タンパク質1B(BRPF1B)の強力で選択的な阻害剤です。これは、ヒストンアセチルトランスフェラーゼ複合体の集合に関与する足場タンパク質であるBRPF1Bの機能を研究するために開発された化学プローブです。 これらの複合体は、DNA修復、組換え、複製、および転写活性化において重要な役割を果たします .
科学的研究の応用
PFI-4 has several scientific research applications, including:
Chemistry: this compound is used as a chemical probe to study the function of BRPF1B and its role in histone acetylation.
Biology: In biological research, this compound is used to investigate the role of BRPF1B in DNA repair, recombination, and replication.
Industry: This compound is used in the development of new drugs and therapeutic agents targeting BRPF1B.
作用機序
PFI-4は、高い親和性(Kd = 13 nM)でBRPF1Bのブロモドメインに選択的に結合することにより、その効果を発揮します。この結合は、アセチル化ヒストンペプチドとのBRPF1Bの相互作用を阻害し、それによりヒストンアセチルトランスフェラーゼ複合体の機能を阻害します。 関与する分子標的および経路には、BRPF1Bタンパク質とヒストンアセチル化経路が含まれます .
類似化合物の比較
This compoundは、他の類似化合物と比較して、BRPF1Bに対する高い選択性と効力において独自性があります。類似の化合物には以下が含まれます。
PFI-1: ブロモドメインおよびエクストラターミナル(BET)ファミリータンパク質の選択的阻害剤。
ブロモスポリン: 広域スペクトルブロモドメイン阻害剤。
生化学分析
Biochemical Properties
PFI-4 specifically binds to BRPF1B with a K_D of 13 nM as determined by isothermal titration calorimetry (ITC) . BRPF1B is a scaffolding protein that assembles histone acetyltransferase (HAT) complexes of the MOZ/MORF family . These complexes play crucial roles in DNA repair, recombination, replication, and transcription activation .
Cellular Effects
In U2OS cells transfected with a BRPF1B triple bromodomain construct with a nuclear localization signal (NLS), this compound reduces recovery time in the fluorescence recovery after photobleaching (FRAP) assay at 500 nM, while showing no effect on BRPF1A . This compound induces re-localization of BRPF1B, resulting in a more uniform distribution in nuclei and expression in nucleoli, as well as a greater expression in the cytoplasm .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with BRPF1B . It displaces NanoLuc-tagged BRPF1B bromodomain from Halo-tagged histone H3.3 and disrupts chromatin binding . This suggests that this compound may influence gene expression by modulating the accessibility of chromatin.
Temporal Effects in Laboratory Settings
It is known that this compound is non-toxic up to 50 μM in U2OS cells .
Subcellular Localization
This compound induces re-localization of BRPF1B, resulting in a more uniform distribution in nuclei and expression in nucleoli, as well as a greater expression in the cytoplasm . This suggests that this compound may influence the subcellular localization of BRPF1B.
準備方法
PFI-4は、一連の化学反応によって合成することができます反応条件は、通常、目的の生成物の形成を促進するために有機溶媒および触媒の使用を伴います .
化学反応の分析
This compoundは、以下を含むさまざまな化学反応を受けます。
酸化: this compoundは、特定の条件下で酸化されて酸化誘導体になる可能性があります。
還元: 還元反応は、this compound上の官能基を修飾するために使用できます。
置換: this compoundは、官能基が他の基で置換される置換反応を受ける可能性があります。これらの反応で使用される一般的な試薬および条件には、酸化剤、還元剤、および触媒が含まれます。
科学研究への応用
This compoundは、以下を含むいくつかの科学研究への応用があります。
化学: this compoundは、BRPF1Bの機能とそのヒストンアセチル化における役割を研究するための化学プローブとして使用されます。
生物学: 生物学的研究において、this compoundは、BRPF1BのDNA修復、組換え、および複製における役割を調査するために使用されます。
医学: This compoundは、BRPF1Bが頻繁に転座する急性骨髄性白血病などの疾患における潜在的な治療的応用について研究されています.
化学反応の分析
PFI-4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
類似化合物との比較
PFI-4 is unique in its high selectivity and potency for BRPF1B compared to other similar compounds. Some similar compounds include:
PFI-1: A selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins.
Bromosporine: A broad-spectrum bromodomain inhibitor.
特性
IUPAC Name |
N-(1,3-dimethyl-2-oxo-6-pyrrolidin-1-ylbenzimidazol-5-yl)-2-methoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-23-17-12-15(22-20(26)14-8-4-5-9-19(14)28-3)16(25-10-6-7-11-25)13-18(17)24(2)21(23)27/h4-5,8-9,12-13H,6-7,10-11H2,1-3H3,(H,22,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIJLRJBZDBVDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)NC(=O)C3=CC=CC=C3OC)N4CCCC4)N(C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: PFI-4 is a potent and selective inhibitor of the bromodomain and PHD finger-containing protein 1B (BRPF1B) [ , ]. BRPF1B is a scaffolding protein that recruits histone acetyltransferases of the MYST family to chromatin, influencing gene expression. By binding to the bromodomain of BRPF1B, this compound displaces it from chromatin, ultimately leading to the repression of specific transcriptional programs [ ].
A: Studies show that this compound, in combination with Taxol, significantly reduces the viability of Taxol-resistant TNBC cells [ ]. This effect is attributed to a dual mechanism. First, this compound negatively impacts ribosome biogenesis-related genes, reducing protein translation in resistant cells. Second, this compound directly interacts with the promoter region of the ABCB1 gene, a multidrug resistance transporter, leading to decreased ABCB1 expression [ ]. This dual action makes the TNBC cells more susceptible to Taxol.
A: Research suggests that this compound itself does not directly inhibit cell growth and proliferation [ ]. Its main mode of action is through modulating gene expression by targeting BRPF1B.
A: this compound demonstrates the ability to impair the differentiation of both murine bone marrow cells and human monocytes into osteoclasts, which are cells responsible for bone resorption [ ]. This effect is achieved by specifically repressing the transcriptional programs crucial for osteoclastogenesis [ ].
A: Yes, research indicates that this compound might act as an inhibitor of the efflux transporter ABCG2 [ ]. This off-target effect could potentially influence the intracellular accumulation of certain drugs, like TAK-243 [ ].
A: The ability of this compound to impair osteoclast differentiation suggests its potential application in treating conditions characterized by excessive bone resorption, such as osteoporosis. It could also be investigated as a therapeutic agent for managing osteolytic malignant bone lesions [ ].
A: While specific SAR studies for this compound are not detailed in the provided research papers, the development of this compound and its analogs with varying selectivity for BRPF isoforms highlights the significance of structural modifications in influencing target affinity and selectivity [ ]. Further research in this area would be beneficial for optimizing the therapeutic potential of this compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。